2-(2,3-Dimethoxybenzoyl)benzoic acid
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Overview
Description
2-(2,3-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, where the benzoyl group is substituted with two methoxy groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxybenzoyl)benzoic acid typically involves the acylation of 2,3-dimethoxybenzoic acid with benzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Starting Materials: 2,3-Dimethoxybenzoic acid and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2,3-Dimethoxybenzoyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its potential anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: A precursor in the synthesis of 2-(2,3-Dimethoxybenzoyl)benzoic acid.
2,4-Dimethoxybenzoic acid: Another dimethoxy-substituted benzoic acid with different substitution pattern.
2,3-Dihydroxybenzoic acid: A structurally similar compound with hydroxyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
76250-92-5 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(2,3-dimethoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-13-9-5-8-12(15(13)21-2)14(17)10-6-3-4-7-11(10)16(18)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
VUOBIQYNJQGJMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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